

Synthesis of Cyclododecanone from Cyclododecatriene: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: Cyclododecanone

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of **cyclododecanone**, a key intermediate in the production of polymers like Nylon-12 and various fine chemicals.^{[1][2]} The synthesis commences from 1,5,9-cyclododecatriene (CDT), a readily available petrochemical product derived from butadiene.^{[1][2]} This protocol outlines an eco-friendly, three-step synthesis route involving selective epoxidation, hydrogenation, and subsequent oxidation to yield the final product.^{[1][2][3]}

Introduction

Cyclododecanone is a crucial precursor for lauro lactam, the monomer for Nylon-12, a high-performance polyamide.^{[1][2]} It also finds applications in the synthesis of fragrances, pesticides, and pigments.^{[1][2]} While several synthetic routes from cyclododecatriene exist, this document details a modern, environmentally conscious approach that utilizes hydrogen peroxide as a green oxidant.^{[1][2][3]} The traditional industrial process involves the complete hydrogenation of cyclododecatriene to cyclododecane, followed by air oxidation in the presence of boric acid to a mixture of cyclododecanol and **cyclododecanone**, and finally dehydrogenation of the alcohol.^[4] The described protocol offers an alternative pathway with high selectivity and yield under optimized conditions.

Overall Synthesis Pathway

The synthesis of **cyclododecanone** from cyclododecatriene is achieved through a three-step process. The first step involves the selective epoxidation of one of the double bonds in cyclododecatriene (CDT) to form 1,2-epoxy-5,9-cyclododecadiene (ECDD). This is followed by the hydrogenation of the remaining double bonds and the opening of the epoxide ring to yield cyclododecanol (CDOL). The final step is the oxidation of cyclododecanol to the target molecule, **cyclododecanone** (CDON).



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Caption: Overall workflow for the three-step synthesis of **Cyclododecanone** from Cyclododecatriene.

Experimental Protocols

Step 1: Selective Epoxidation of Cyclododecatriene (CDT) to 1,2-Epoxy-5,9-cyclododecadiene (ECDD)

This step focuses on the selective epoxidation of one double bond of CDT using hydrogen peroxide.

Materials:

- 1,5,9-cis,trans,trans-Cyclododecatriene (CDT)
- 30% Hydrogen peroxide (H₂O₂)
- Hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) catalyst
- Water

Procedure:

- A mixture of a weighed amount of HAHPT catalyst, CDT, and 30% H₂O₂ is prepared.[3]
- The mixture is stirred at a desired temperature for a specified time.[3]
- Upon completion, the reaction mixture is cooled to room temperature.[3]
- The concentration of CDT, ECDD, and other components is determined by gas chromatography.[3]

Quantitative Data Summary: Epoxidation of CDT

Parameter	Condition	CDT Conversion (%)	ECDD Selectivity (%)	Reference
Molar Ratio (CDT/H ₂ O ₂)	3:1	27.5	96.7	[2]
2:1	42.0	92.2	[2]	
Temperature (°C)	45-65	No significant effect	No significant effect	[2]
Catalyst Amount (mol ratio cat/H ₂ O ₂)	≥ 1/1000	Stable	Stable	[2]
Optimized Conditions	CDT/H ₂ O ₂ = 3:1, 55°C, 1h, cat/H ₂ O ₂ ≥ 1/1000	-	-	[2]

Step 2: Hydrogenation of 1,2-Epoxy-5,9-cyclododecadiene (ECDD) to Cyclododecanol (CDOL)

This procedure involves the hydrogenation of the remaining double bonds and the reductive opening of the epoxide ring.

Materials:

- 1,2-Epoxy-5,9-cyclododecadiene (ECDD)
- Ethanol
- Raney Nickel catalyst
- Hydrogen gas (H₂)

Procedure:

- A stainless steel autoclave is charged with Raney Nickel catalyst.[2]
- A solution of ECDD in ethanol is added to the autoclave.[2]
- The autoclave is sealed and purged with hydrogen gas.
- The reaction is carried out under hydrogen pressure at a specific temperature and for a set duration.
- After the reaction, the autoclave is cooled, and the catalyst is filtered off.
- The crude product is analyzed chromatographically to determine the yield of CDOL.[2]

Quantitative Data Summary: Hydrogenation of ECDD

Catalyst	Solvent	Temperature (°C)	Pressure (MPa)	Time (h)	CDOL Yield (%)	Reference
Raney Nickel	Ethanol	100	5.0	5	95.2	[2]

Step 3: Oxidation of Cyclododecanol (CDOL) to Cyclododecanone (CDON)

The final step is the oxidation of the secondary alcohol, cyclododecanol, to the desired ketone, **cyclododecanone**.

Materials:

- Cyclododecanol (CDOL)
- 30% Hydrogen peroxide (H₂O₂)
- Hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) catalyst
- t-Butanol
- Water

Procedure:

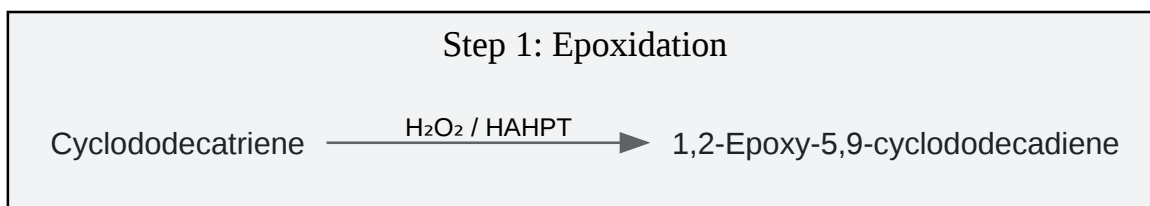
- A mixture of a weighed amount of HAHPT catalyst, CDOL, t-butanol, and 30% H₂O₂ is prepared.[\[2\]](#)
- The mixture is refluxed for the desired time.[\[2\]](#)
- After completion, the mixture is cooled to room temperature.[\[2\]](#)
- The concentration of CDOL, CDON, and other components is determined by the internal standard method using gas chromatography.[\[2\]](#)

Quantitative Data Summary: Oxidation of CDOL

Parameter	Condition	CDON Yield (%)	Reference
Molar Ratio (cat/CDOL/t-BuOH/H ₂ O ₂)	1/1000/750/2000	93.6 (average over 5 runs)	[2]
Overall Yield (3 steps)	-	53.4	[1] [2]

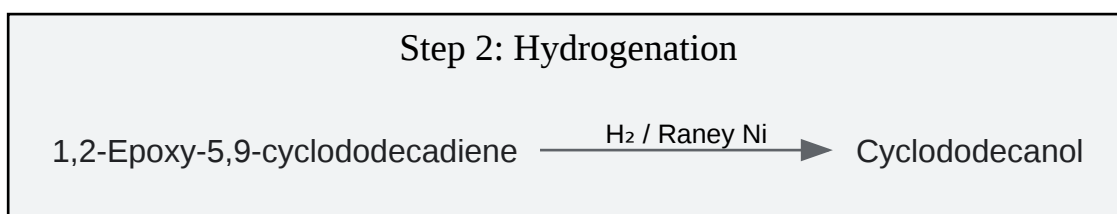
Chemical Transformation Diagrams

The following diagrams illustrate the key chemical transformations in the synthesis process.



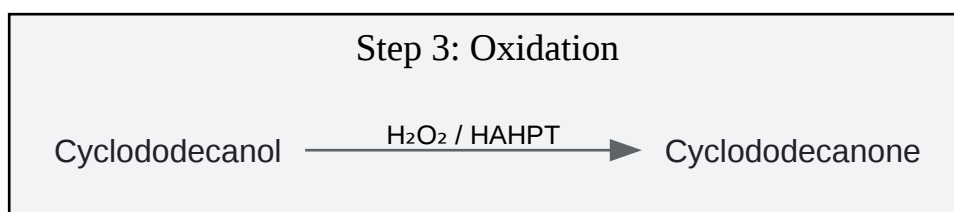
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Caption: Epoxidation of Cyclododecatriene to 1,2-Epoxy-5,9-cyclododecadiene.



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Caption: Hydrogenation of 1,2-Epoxy-5,9-cyclododecadiene to Cyclododecanol.



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Caption: Oxidation of Cyclododecanol to **Cyclododecanone**.

Conclusion

The presented three-step synthesis provides an effective and environmentally conscious method for the production of **cyclododecanone** from cyclododecatriene. The use of hydrogen peroxide as an oxidant and the described catalytic systems offer high yields and selectivities.

This protocol serves as a comprehensive guide for researchers in synthetic chemistry and materials science for the laboratory-scale synthesis of this important industrial chemical.

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